Z-Pyr-OtBu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

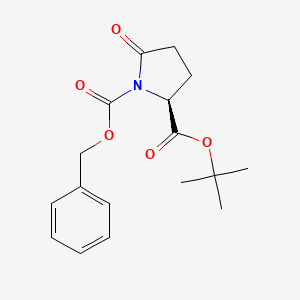

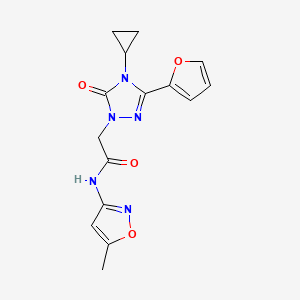

Z-Pyr-OtBu, also known as 1-benzyl 2-tert-butyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate, is a chemical compound with the CAS number 81470-51-1 . It has a molecular weight of 319.36 . It is a solid substance stored in dry conditions at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C17H21NO5/c1-17(2,3)23-15(20)13-9-10-14(19)18(13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at room temperature .Aplicaciones Científicas De Investigación

Highly Enantioselective Reactions

Complexes of BINOL-based ligands with Zr(OtBu)4 catalyze the Friedel-Crafts alkylation reaction of indoles and pyrrole with nonchelating beta-substituted alpha,beta-enones, affording products with good yields and high enantioselectivity. This application demonstrates the potential of Z-Pyr-OtBu in facilitating highly selective synthetic chemical reactions (Blay, Fernández, Pedro, & Vila, 2007).

Antimicrobial Mechanism of Action

Zinc pyrithione (ZPT), a compound related to this compound, acts through an increase in cellular copper levels leading to the inactivation of iron-sulfur cluster-containing proteins. This mechanism underlines its antimicrobial action, demonstrating its utility in addressing microbial growth and the potential for applications in biocide and healthcare products (Reeder et al., 2011).

Nanotechnology and Energy Conversion

Research on ZnO nanostructures, a material related to the broader category of compounds including this compound, reveals their potential in nanoscale sensors, actuators, and as a flexible power source for nanodevices. This application is pivotal in the development of portable, wearable, and implantable devices in biomedical science and technology, indicating the broad potential of this compound analogs in nanotechnology and energy conversion (Gao, Song, Liu, & Wang, 2007).

Catalysis and Organic Synthesis

The Zn(OTf)2-catalyzed formal [3+3] cascade annulation of propargylic alcohols with 2-aminochromones, leading to the synthesis of chromeno[2,3-b]pyridines, showcases the role of this compound in facilitating atom-economic and efficient synthetic pathways. This highlights its significance in organic synthesis and catalysis, offering a method to access a broad range of derivatives with practical applications (Tong, Sun, Wang, Zhang, & Li, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-17(2,3)23-15(20)13-9-10-14(19)18(13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWCTEHZKXFOHR-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2869811.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2869816.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2869818.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2869819.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2869821.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2869823.png)

![2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2869825.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)